Cas no 5006-57-5 (3,6-Dibromo-2,4-dimethylpyridine)

3,6-Dibromo-2,4-dimethylpyridine is a halogenated pyridine derivative characterized by its bromine substitutions at the 3- and 6-positions and methyl groups at the 2- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its brominated structure enhances reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the introduction of additional functional groups. The dimethyl substitution pattern contributes to steric and electronic modulation, improving selectivity in synthetic applications. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
3,6-Dibromo-2,4-dimethylpyridine structure
5006-57-5 structure
Product Name:3,6-Dibromo-2,4-dimethylpyridine
CAS No:5006-57-5
MF:C7H7Br2N
MW:264.945180177689
MDL:MFCD18800908
CID:2192458
PubChem ID:21766039
Update Time:2025-05-21

3,6-Dibromo-2,4-dimethylpyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3,6-dibromo-2,4-dimethyl-
    • 3,6-dibromo-2,4-dimethylpyridine
    • FCH1343169
    • AK156201
    • AX8290526
    • MFCD18800908
    • DB-344044
    • 5006-57-5
    • CS-0186746
    • C75336
    • BS-50441
    • 3,6-Dibromo-2,4-dimethylpyridine
    • MDL: MFCD18800908
    • Inchi: 1S/C7H7Br2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3
    • InChI Key: VCMYIOHTGICAKS-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NC(=CC=1C)Br

Computed Properties

  • Exact Mass: 264.89247g/mol
  • Monoisotopic Mass: 262.89452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 3.3

3,6-Dibromo-2,4-dimethylpyridine Pricemore >>

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Additional information on 3,6-Dibromo-2,4-dimethylpyridine

Introduction to 3,6-Dibromo-2,4-dimethylpyridine (CAS No: 5006-57-5)

3,6-Dibromo-2,4-dimethylpyridine, identified by its Chemical Abstracts Service (CAS) number 5006-57-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a pyridine core substituted with bromine atoms at the 3rd and 6th positions, along with methyl groups at the 2nd and 4th positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular formula is C7H7Br2N, reflecting its composition of seven carbon atoms, seven hydrogen atoms, and two bromine atoms bonded to a nitrogen-containing pyridine ring. The presence of bromine atoms introduces electrophilic centers, making 3,6-Dibromo-2,4-dimethylpyridine a versatile building block for further functionalization through nucleophilic substitution reactions. This property is particularly exploited in medicinal chemistry for constructing more complex drug candidates.

In recent years, 3,6-Dibromo-2,4-dimethylpyridine has garnered attention due to its role in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The brominated pyridine scaffold allows for selective modifications that can fine-tune the binding affinity and specificity of these inhibitors towards their target enzymes.

A groundbreaking study published in the journal *Organic Letters* highlighted the utility of 3,6-Dibromo-2,4-dimethylpyridine in constructing a series of potent Janus kinase (JAK) inhibitors. The researchers leveraged the compound's bromine substituents to introduce diverse pharmacophores through palladium-catalyzed cross-coupling reactions. This approach led to the discovery of several lead compounds with promising anti-inflammatory activity, demonstrating the compound's potential in drug discovery pipelines.

The synthesis of 3,6-Dibromo-2,4-dimethylpyridine itself is an intriguing process that showcases modern synthetic methodologies. Traditional methods often involve bromination of pre-existing pyridine derivatives using brominating agents such as N-bromosuccinimide (NBS). However, recent advancements have introduced more efficient and selective techniques. For instance, photochemical bromination using visible light has emerged as a sustainable alternative, reducing waste and improving yields.

In addition to its pharmaceutical applications, 3,6-Dibromo-2,4-dimethylpyridine finds utility in materials science. Its ability to act as a precursor for conductive polymers and organic semiconductors has been explored in the development of novel electronic devices. The brominated pyridine core can be incorporated into π-conjugated systems, enhancing charge transport properties and opening new avenues for flexible electronics and optoelectronic materials.

The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. It serves as a precursor for heterocyclic frameworks found in natural products and bioactive molecules. For example, researchers have utilized 3,6-Dibromo-2,4-dimethylpyridine to construct fused ring systems such as indazoles and benzothiazoles through cyclization reactions. These heterocycles are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

The growing interest in green chemistry has prompted investigations into eco-friendly synthetic routes for 3,6-Dibromo-2,4-dimethylpyridine. Catalytic processes that minimize solvent usage and energy consumption are being actively developed. One such method involves the use of biocatalysts derived from microbial enzymes to facilitate selective bromination under mild conditions. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing.

The spectroscopic and analytical characterization of 3,6-Dibromo-2,4-dimethylpyridine is another critical aspect of its study. High-resolution nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its molecular structure, while mass spectrometry (MS) confirms its purity and fragmentation patterns. X-ray crystallography has also been employed to elucidate its solid-state conformational preferences.

In conclusion,3,6-Dibromo-2,4-dimethylpyridine(CAS No: 5006-57-5) is a multifaceted compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies that are pivotal for drug development and advanced material design. As research continues to uncover new applications for this compound, it will undoubtedly remain a cornerstone in synthetic chemistry and industrial innovation.

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